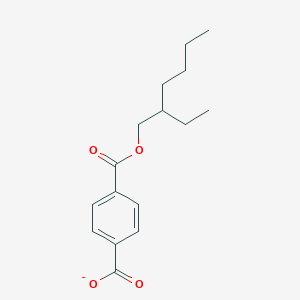

1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester

Description

1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester (CAS: 155603-50-2) is a monoester derivative of terephthalic acid (1,4-benzenedicarboxylic acid). Its molecular formula is C₁₆H₂₂O₄, with an average molecular weight of 278.34 g/mol . The compound features a single 2-ethylhexyl ester group attached to one carboxylic acid group of terephthalic acid, leaving the other carboxylic acid group free. This structural configuration distinguishes it from diesters and positional isomers (e.g., 1,2-benzenedicarboxylic acid derivatives).

The compound is primarily utilized in industrial and scientific research contexts, including polymer synthesis intermediates and microbial degradation studies . Its presence has been identified in natural extracts, such as Rosa damascena callus extracts, where it constitutes ~17.75% of bioactive components .

Properties

Molecular Formula |

C16H21O4- |

|---|---|

Molecular Weight |

277.33 g/mol |

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzoate |

InChI |

InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/p-1 |

InChI Key |

HRUJAEJKCNCOGW-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification Under Elevated Pressure

A patented process for producing di-(2-ethylhexyl) terephthalate (DOTP) provides foundational insights into monoester synthesis. While optimized for diester production, the reaction mechanism inherently involves monoester intermediates. The process employs a titanium-based catalyst, such as titanium tetraisopropoxide (TIPT), under elevated pressure (1–4 bar gauge) and temperatures between 180°C and 270°C. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar ratio (2-EH:TPA) | 2:1 to 2.5:1 | 2.3:1 |

| Temperature | 180°C–270°C | 260°C |

| Pressure | 1–4 barg | 3 barg |

| Catalyst concentration | 50–200 ppm Ti | 125 ppm Ti |

In a typical batch reaction, TPA (137.9 g, 0.83 mol), 2-EH (250 g, 1.92 mol), and TIPT (0.048 g) are heated in an autoclave under nitrogen purge. Water and excess alcohol are continuously removed to drive esterification toward completion. While this setup yields DOTP at ~80% conversion after 10.5 hours, halting the reaction at intermediate stages could theoretically isolate the monoester. For monoester-specific synthesis, reducing the 2-EH:TPA ratio to 1:1 and shortening reaction time may favor partial esterification.

Challenges in Monoester Isolation

The primary challenge lies in suppressing diester formation. Excess 2-EH and high temperatures favor diester production, necessitating stringent stoichiometric control. Analytical data from the patent reveal that unreacted TPA (14 g) remains even after diester synthesis, suggesting incomplete esterification. By filtering residual TPA early and adjusting purge rates to retain some water (shifting equilibrium toward monoester), yields could be optimized for the monoester.

Hydrolysis of Di-(2-ethylhexyl) Terephthalate

An alternative route involves partial hydrolysis of DOTP, the diester counterpart. Metabolic studies demonstrate that enzymatic hydrolysis of DOTP in human liver microsomes produces mono(2-ethylhexyl) terephthalate (MEHTP) as a primary metabolite. This biological pathway hints at viable chemical hydrolysis methods.

Alkaline Hydrolysis Conditions

Controlled saponification of DOTP with aqueous sodium hydroxide (2.5 wt%) selectively cleaves one ester bond. Neutralization followed by water washing and filtration yields the monoester. For example, treating DOTP with 0.1 M NaOH at 90°C for 1–2 hours achieves partial hydrolysis, though prolonged exposure risks full saponification to terephthalic acid.

Enzymatic Hydrolysis Insights

In vitro experiments using human liver microsomes and NADPH cofactors metabolize DOTP into MEHTP, terephthalic acid (TPA), and oxidative derivatives. After 5 hours at 37°C, MEHTP constitutes 0.06 μM of the metabolite pool, while TPA dominates at 27.2 μM. This enzymatic selectivity underscores the potential for lipase-catalyzed hydrolysis under mild conditions (pH 7.4, 37°C), though industrial scalability remains untested.

Analytical Characterization

Validating monoester purity and structure requires advanced chromatographic and spectroscopic techniques.

Chromatographic Profiling

Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) differentiate monoester from diester and residual reactants. Key analytical data include:

| Compound | Retention Time (min) | Major Fragments (m/z) |

|---|---|---|

| MEHTP | 25.7 | 277 → 233, 121 |

| DOTP | 28.2 | 407 → 363, 149 |

| TPA | 12.1 | 165 → 121 |

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy corroborates ester linkage formation. The monoester’s proton NMR spectrum exhibits:

- A singlet at δ 8.10 ppm (aromatic protons)

- Multiplet signals at δ 3.90–4.20 ppm (methylene groups adjacent to the ester oxygen)

- Broad resonance at δ 10.50 ppm (carboxylic acid proton, if present)

Industrial Applications and Challenges

Mono(2-ethylhexyl) terephthalate’s primary application lies in synthesizing DOTP, a eco-friendly plasticizer alternative to phthalates. However, standalone monoester production faces hurdles:

- Economic Viability : Isolation costs outweigh benefits unless high-purity monoester is required for niche applications (e.g., pharmaceutical intermediates).

- Reaction Control : Maintaining monoester selectivity demands precise parameter modulation, complicating large-scale production.

- Byproduct Management : Residual TPA and diester necessitate costly purification steps.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

Reaction Mechanism :

The ester group undergoes hydrolysis under acidic or basic conditions to yield 1,4-benzenedicarboxylic acid and 2-ethylhexanol.

Key Data :

The ester’s carbonyl group (C=O) is susceptible to nucleophilic attack by water, facilitated by acidic or basic catalysts. The reaction is thermodynamically favored due to the stability of the carboxylic acid byproduct .

Reactions of the Carboxylic Acid Group

Reaction Mechanism :

The unesterified carboxylic acid group can participate in further esterification, amidation, or decarboxylation under specific conditions.

Key Data :

The carboxylic acid group’s reactivity is influenced by its planar structure and electron-withdrawing effect from the adjacent ester. Decarboxylation may occur under thermal conditions, though it is less common without a β-keto group .

Transesterification

Reaction Mechanism :

The ester group can undergo transesterification with another alcohol (R-OH) to exchange the alcohol component.

Key Data :

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Transesterification | R-OH, acid catalyst (e.g., H₂SO₄) | New ester (e.g., methyl ester), 2-ethylhexanol |

This reaction is reversible and depends on the stability of the byproduct alcohol. The compound’s solubility in organic solvents like chloroform and methanol facilitates such reactions.

Thermal Stability and Decomposition

Key Data :

| Property | Value | References |

|---|---|---|

| Boiling Point | ~408.9°C | |

| Flash Point | ~144°C | |

| Thermal Decomposition | Likely produces CO₂, benzene derivatives |

The compound exhibits high thermal stability due to its aromatic structure and ester functionality. At elevated temperatures, partial decomposition may release CO₂ and aromatic fragments .

Structural and Spectroscopic Evidence

The compound’s reactivity can be inferred from its spectroscopic data:

-

IR Peaks :

-

¹H NMR :

-

¹³C NMR :

These data confirm the presence of both ester and carboxylic acid functionalities, supporting their respective reactivity profiles .

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 1-(2-ethylhexyl) ester involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to alterations in hormonal balance and metabolic processes . The compound can bind to hormone receptors, such as estrogen receptors, and modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Monoester vs. Diester Derivatives

a. 1,4-Benzenedicarboxylic Acid, Bis(2-Ethylhexyl) Ester (CAS: 6422-86-2)

- Molecular Formula : C₂₄H₃₈O₄

- Molecular Weight : 390.6 g/mol .

- Key Differences :

- Structure : Contains two 2-ethylhexyl ester groups, rendering it a diester.

- Applications : Widely used as a plasticizer (e.g., DOTP) in polymer industries due to its stability and low volatility .

- Degradation : Enzymatic cleavage of the ester groups produces terephthalic acid (TPA), a common metabolite in biodegradation pathways .

b. 1,4-Benzenedicarboxylic Acid, Monomethyl Ester (CAS: 1679-64-7)

Positional Isomers: 1,2-Benzenedicarboxylic Acid Derivatives

a. 1,2-Benzenedicarboxylic Acid, Mono(2-Ethylhexyl) Ester

- Structure : Ortho-isomer with a single 2-ethylhexyl ester group.

- Applications : Identified in marine fatty acid extracts and microbial degradation products, with predicted antitumor and antimicrobial activities .

- Biological Activity : Exhibits higher predicted antitumor activity (Pa score: 91.5%) compared to its 1,4 counterpart .

b. 1,2-Benzenedicarboxylic Acid, Dioctyl Ester (Di-n-octyl Phthalate)

Degradation and Metabolite Pathways

- Mono(2-Ethylhexyl) Ester: Found as an intermediate in microbial degradation of malachite green dye and synthetic polymers .

- Bis(2-Ethylhexyl) Ester : Degrades into terephthalic acid (TPA) via enzymatic cleavage, which is further metabolized in environmental systems .

- Monomethyl Ester: Hydrolyzes more readily than bulkier esters, yielding TPA for polyester recycling .

Key Research Findings

- Industrial Relevance: Bis(2-ethylhexyl) esters dominate industrial applications (e.g., plasticizers), while monoesters are niche intermediates .

- Environmental Impact: Diester plasticizers persist longer in ecosystems, whereas monoesters are transient metabolites in biodegradation pathways .

Biological Activity

1,4-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester, commonly known as mono(2-ethylhexyl) phthalate (MEHP), is a phthalate ester widely used as a plasticizer in various industrial applications. This compound has garnered attention due to its potential biological activities, particularly in relation to human health and environmental impacts. This article reviews the biological activity of MEHP, focusing on its cytotoxicity, endocrine disruption potential, and other relevant biological effects.

Chemical Structure and Properties

Molecular Formula: C16H22O4

Molecular Weight: 278.35 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCCCC(C(=O)O)C(=O)OC1=CC=CC=C1C(=O)O

Cytotoxicity

MEHP has been evaluated for its cytotoxic effects on various cell lines. A study demonstrated that MEHP exhibits significant cytotoxicity against cancer cell lines such as HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma). The IC50 values reported were 42 µg/ml for HepG2 and 100 µg/ml for MCF-7 cells, indicating a dose-dependent reduction in cell viability . In contrast, normal cell lines such as NIH 3T3 (mouse embryonic fibroblast) and HaCaT (human keratinocyte) exhibited higher viability percentages when treated with MEHP, suggesting selective toxicity towards cancer cells .

Endocrine Disruption

Phthalates, including MEHP, are known endocrine disruptors. Research indicates that MEHP can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity. Specifically, studies have shown that exposure to MEHP can result in alterations in testosterone levels and reproductive organ development in animal models . The compound has been classified as a potential carcinogen based on its ability to induce tumors in laboratory animals at certain exposure levels .

Antimicrobial Activity

MEHP has also been investigated for its antimicrobial properties. Some studies suggest that it may exhibit activity against specific bacterial strains; however, the results are variable and require further exploration to establish definitive antimicrobial efficacy .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A notable study evaluated the cytotoxic effects of MEHP on various cancerous and non-cancerous cell lines using the MTT assay. The results indicated that while MEHP significantly reduced the viability of HepG2 and MCF-7 cells, it had minimal impact on normal cell lines like NIH 3T3 and HaCaT. This suggests a potential therapeutic window for using MEHP in targeted cancer therapies .

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| NIH 3T3 | >500 | 96.11 |

| HaCaT | >500 | 82.23 |

Long-term Exposure Studies

Long-term exposure studies have shown that dietary intake of MEHP can lead to significant increases in liver tumors in rodent models. The lowest observed adverse effect level (LOAEL) was established at approximately 30 mg/kg body weight per day for Leydig cell tumors in male rats . These findings underscore the need for caution regarding long-term exposure to phthalates.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of 1,4-benzenedicarboxylic acid, mono(2-ethylhexyl) ester in synthetic samples?

Methodological Answer:

- GC-MS : Effective for volatile esters; compare retention times and fragmentation patterns with standards. Used successfully for detecting structurally similar monoesters (e.g., 1,2-benzenedicarboxylic acid monoester) in biological extracts .

- NMR Spectroscopy : Confirm regioselectivity and ester bond formation. Analyze protons on the 2-ethylhexyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.5–8.3 ppm).

- FTIR : Identify ester carbonyl (C=O) stretching vibrations (~1720 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).

- HPLC with UV/RI Detection : Quantify purity and monitor synthetic intermediates.

Q. How can researchers achieve regioselective synthesis of this compound?

Methodological Answer:

- Partial Esterification : React terephthalic acid with 2-ethylhexanol in a 1:1 molar ratio using acid catalysts (e.g., H₂SO₄) under reflux. Monitor progress via TLC to prevent di-ester formation .

- Protection/Deprotection : Protect one carboxylic acid group with a silylating agent (e.g., trimethylsilyl chloride), esterify the free acid, then remove the protecting group.

- Enzymatic Catalysis : Use lipases for selective esterification under mild conditions (e.g., 40°C, non-polar solvents).

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be resolved?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MTT assays) across multiple cell lines (e.g., HeLa, MCF-7) with controlled passage numbers.

- Metabolomic Profiling : Identify active metabolites (e.g., hydrolyzed products) via LC-HRMS. For example, monoesters may hydrolyze to terephthalic acid, altering bioactivity .

- Orthogonal Validation : Pair cytotoxicity assays with transcriptomic analysis to correlate activity with gene expression changes.

- Batch Consistency : Ensure synthetic batches are ≥95% pure (via GC-MS/NMR) to minimize variability .

Q. What methodologies quantify the environmental degradation of this compound compared to its di-ester counterpart (DEHTP/DOTP)?

Methodological Answer:

- Hydrolysis Studies : Conduct under controlled pH (4–10) and temperature (20–60°C). Monitor degradation via LC-MS/MS. The monoester may degrade faster than DEHTP due to reduced steric hindrance .

- Photolysis Experiments : Exclude aqueous solutions to UV light (254 nm) and analyze photoproducts using high-resolution mass spectrometry.

- Microbial Degradation : Use activated sludge or soil microbiota; track ester cleavage via GC-MS headspace analysis for volatile intermediates (e.g., 2-ethylhexanol) .

Q. How can computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., COX-2 for anti-inflammatory activity). Validate with experimental IC₅₀ values .

- QSAR Modeling : Train models on datasets of structurally similar esters (e.g., phthalates) to predict toxicity endpoints (e.g., LD₅₀, EC₅₀).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability to prioritize in vivo testing .

Q. What strategies mitigate artifacts in GC-MS analysis of this compound from complex matrices?

Methodological Answer:

- Derivatization : Use BSTFA or MSTFA to silylate hydroxyl groups, improving volatility and reducing column adsorption.

- Matrix-matched Calibration : Prepare standards in the same solvent as samples (e.g., hexane) to correct for matrix effects .

- Selective Ion Monitoring (SIM) : Focus on characteristic ions (e.g., m/z 149 for terephthalate backbone) to enhance sensitivity .

Q. How does the monoester’s thermal stability compare to polymeric derivatives of 1,4-benzenedicarboxylic acid?

Methodological Answer:

- TGA/DSC Analysis : Compare decomposition temperatures (Td) under nitrogen/air. Monoesters typically exhibit lower Td (~200°C) than polyesters (e.g., PET derivatives at >300°C) due to lack of crosslinking .

- Py-GC-MS : Perform pyrolysis at 500°C to identify degradation products (e.g., terephthalic acid, 2-ethylhexene).

Data Contradiction & Validation

Q. How to address discrepancies in reported endocrine disruption potential of 1,4-benzenedicarboxylic acid esters?

Methodological Answer:

- In vitro/In vivo Correlation : Compare ER/AR receptor binding assays (e.g., YES assay) with rodent uterotrophic assays. Monoesters may show weaker activity than di-esters due to reduced lipophilicity .

- Metabolite Screening : Identify bioactive metabolites (e.g., sulfated conjugates) via LC-HRMS in exposed models.

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to rule out non-monotonic effects .

Q. What experimental designs differentiate monoester-specific toxicity from di-ester contaminants in studies?

Methodological Answer:

- Synthetic Purity : Ensure monoester samples contain <0.1% di-ester (via GC-MS).

- Hydrolysis Controls : Incubate samples in PBS (pH 7.4, 37°C) and compare toxicity pre/post hydrolysis.

- Isotopic Labeling : Use ¹³C-labeled monoesters to track metabolic fate independently of di-esters .

Q. How to resolve conflicting data on the compound’s role in polymer photodegradation?

Methodological Answer:

- Accelerated Weathering Tests : Exclude polymer films containing the monoester to UV/condensation cycles (ASTM G154). Monitor carbonyl index via FTIR.

- ESR Spectroscopy : Detect free radicals generated during UV exposure to link degradation pathways to ester structure .

- Control for Additives : Use pure polymers without stabilizers/plasticizers to isolate the monoester’s contribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.